molecular formula C20H23NO5S B12481903 Methyl 4,5-dimethoxy-2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B12481903
M. Wt: 389.5 g/mol
InChI Key: DZFWDWQYQPHVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE is a complex organic compound with a variety of functional groups, including methoxy, amido, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the formation of the benzoate core, followed by the introduction of the methoxy groups and the amido linkage. The sulfanyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amido group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amido group can produce amines.

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The methoxy and amido groups can form hydrogen bonds with proteins, while the sulfanyl group can participate in covalent bonding with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-FORMYL-3,5-DIMETHOXYBENZOATE: Similar in structure but lacks the amido and sulfanyl groups.

    METHYL 4,5-DIMETHOXY-2-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPANAMIDO}BENZOATE: Similar but with a different substituent on the aromatic ring.

Uniqueness

METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE is unique due to the presence of the sulfanyl group, which can participate in specific chemical reactions and interactions not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate

InChI

InChI=1S/C20H23NO5S/c1-13-5-7-14(8-6-13)27-10-9-19(22)21-16-12-18(25-3)17(24-2)11-15(16)20(23)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,22)

InChI Key

DZFWDWQYQPHVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.